l-Arginyl-3,4-spermidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H31N7O |
|---|---|
Molecular Weight |
301.43 g/mol |
IUPAC Name |
(2S)-2-amino-N-[3-(4-aminobutylamino)propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C13H31N7O/c14-6-1-2-7-18-8-4-10-19-12(21)11(15)5-3-9-20-13(16)17/h11,18H,1-10,14-15H2,(H,19,21)(H4,16,17,20)/t11-/m0/s1 |
InChI Key |
CXJFWYHJODPOFD-NSHDSACASA-N |
Isomeric SMILES |
C(CCNCCCNC(=O)[C@H](CCCN=C(N)N)N)CN |
Canonical SMILES |
C(CCNCCCNC(=O)C(CCCN=C(N)N)N)CN |
Synonyms |
L-arginyl-3,4-spermidine |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Interconnections
Precursors and Related Metabolites in Polyamine Synthesis
The biosynthesis of any complex molecule is fundamentally dependent on the availability of its precursors. For L-arginyl-3,4-spermidine, the primary building blocks are L-arginine (B1665763) and spermidine (B129725). These molecules are themselves products of intricate and highly regulated metabolic pathways.
L-Arginine: This semi-essential amino acid is a central hub in nitrogen metabolism. cabidigitallibrary.orgwikipedia.org In most microorganisms and plants, it is synthesized de novo from glutamate (B1630785) in a series of enzymatic steps. researchgate.net In mammals, arginine can be obtained from the diet, through protein turnover, or synthesized endogenously via the intestinal-renal axis, where citrulline produced in the small intestine is converted to arginine in the kidneys. cabidigitallibrary.orgnih.gov Arginine serves not only as a component of proteins but also as a precursor for nitric oxide (NO), urea, proline, glutamate, and creatine. frontiersin.orgresearchgate.net
Spermidine: As a polyamine, spermidine is synthesized from two amino acid precursors: L-ornithine (derived from L-arginine) and L-methionine. weizmann.ac.il The core of polyamine synthesis begins with the formation of the diamine putrescine, which is then elongated to form spermidine and subsequently spermine (B22157). wikipedia.orgwikipedia.org Key metabolites in this pathway include:
Ornithine: A non-proteinogenic amino acid derived from arginine via the action of the enzyme arginase. weizmann.ac.ilplos.org
Putrescine: The diamine precursor to spermidine, formed by the decarboxylation of ornithine. weizmann.ac.il
S-Adenosylmethionine (AdoMet or SAM): Derived from methionine, it is the donor of the aminopropyl group required to convert putrescine into spermidine. weizmann.ac.il
Decarboxylated S-Adenosylmethionine (dcAdoMet): The product of AdoMet decarboxylation, which directly provides the aminopropyl moiety for spermidine synthesis. weizmann.ac.ilnih.gov
The cellular pools of these precursors are tightly controlled, reflecting the critical importance of polyamines in fundamental cellular processes like cell growth, proliferation, and differentiation. weizmann.ac.ilusda.gov
Putative Biosynthetic Routes Leading to this compound
The formation of this compound necessitates the prior synthesis of its constituent part, spermidine. Spermidine biosynthesis is centered on the production of its precursor, putrescine, which can be generated through two primary, evolutionarily distinct pathways.
In plants and many bacteria, putrescine is primarily synthesized directly from arginine. nih.govresearchgate.net This pathway involves two key enzymatic steps:
Arginine Decarboxylase (ADC): This enzyme catalyzes the decarboxylation of L-arginine to produce agmatine (B1664431). nih.govfrontiersin.org
Agmatinase (or alternative enzymes): Agmatine is then converted to putrescine. This can occur directly via agmatinase, which hydrolyzes agmatine to putrescine and urea. pnas.org Alternatively, in some organisms, a two-step process involving agmatine deiminase and N-carbamoylputrescine amidohydrolase achieves the same conversion. wikipedia.orgnih.gov
Although considered a secondary route in mammals, evidence suggests a functional ADC/agmatinase pathway may exist in certain mammalian tissues, potentially as a rescue pathway for polyamine synthesis. aging-us.comnih.gov The putrescine generated through this route enters the common pool available for spermidine synthesis.
In mammals and many other eukaryotes, the principal route to putrescine begins with the conversion of arginine to ornithine. weizmann.ac.ilplos.org
Arginase: This enzyme hydrolyzes L-arginine to yield L-ornithine and urea. plos.orgnih.gov
Ornithine Decarboxylase (ODC): ODC catalyzes the decarboxylation of L-ornithine to form putrescine. plos.org
ODC is a highly regulated, short-lived enzyme, and its activity is considered the first rate-limiting step in mammalian polyamine biosynthesis. weizmann.ac.il Its expression and activity are closely tied to the cell cycle and proliferative state. weizmann.ac.il
Once putrescine is formed by either the ADC or ODC pathway, it is converted into spermidine. This conversion requires the addition of an aminopropyl group, a process facilitated by two critical enzymes. weizmann.ac.ilresearchgate.net
S-Adenosylmethionine Decarboxylase (AdoMetDC): This enzyme catalyzes the decarboxylation of S-adenosylmethionine (AdoMet) to form decarboxylated AdoMet (dcAdoMet). weizmann.ac.ilnih.gov This reaction is the second rate-limiting step in polyamine synthesis.
Spermidine Synthase (SPDS): This aminopropyltransferase catalyzes the transfer of the aminopropyl group from dcAdoMet to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct. wikipedia.orgnih.gov
This two-step mechanism is the universal method for elongating putrescine into higher polyamines across a vast range of organisms.
Ornithine Decarboxylase (ODC) and Associated Pathways
Enzymology of this compound Conjugation
The final step in the putative biosynthesis of this compound would be the covalent linkage of L-arginine to the spermidine molecule. As this compound is known from chemical synthesis, the specific enzyme responsible for this conjugation in a biological system has not been identified. nih.govoup.com However, based on the chemical nature of the bond—an amide linkage between the carboxyl group of arginine and an amino group of spermidine—the reaction would likely be catalyzed by a ligase or transferase enzyme.
Such an enzyme would hypothetically belong to a class capable of forming peptide or isopeptide bonds. Parallels can be drawn to other known polyamine conjugation systems:
Hydroxycinnamic Acid Amide (HCAA) Synthesis: In plants, enzymes from the BAHD acyltransferase family catalyze the transfer of acyl groups from hydroxycinnamoyl-CoAs (like coumaroyl-CoA or sinapoyl-CoA) to the amino groups of polyamines, including spermidine. nih.gov
Trypanothione (B104310) Synthesis: In trypanosomatid parasites, the enzyme trypanothione synthetase (a ligase) catalyzes the ATP-dependent conjugation of glutathione (B108866) to spermidine in two successive steps. researchgate.net
A putative L-arginyl-spermidine synthetase would need to recognize both L-arginine and spermidine as substrates and likely utilize an energy source, such as ATP, to activate the carboxyl group of arginine for the subsequent amide bond formation. The specific attachment to the "3,4" position of spermidine implies a high degree of regioselectivity for the hypothetical enzyme.
Metabolic Regulation and Cross-Talk with Arginine Metabolism
The synthesis of this compound would be intrinsically regulated by the metabolic controls governing its precursors. The pathways of arginine and polyamine biosynthesis are subject to complex feedback regulation and are in constant cross-talk with other major metabolic routes.
Regulation of Arginine Metabolism: The cellular concentration of L-arginine is a critical regulatory node. Arginine is a substrate for at least three competing enzymes: arginase (leading to ornithine and polyamines), nitric oxide synthase (NOS) (leading to NO), and arginine decarboxylase (ADC). nih.govfrontiersin.org The relative activities of these enzymes determine the metabolic fate of arginine. In many cell types, there is a competitive relationship between the arginase and NOS pathways, where the upregulation of one can limit substrate availability for the other. plos.orgfrontiersin.org This balance would directly impact the amount of arginine available for both ornithine production and for direct conjugation to spermidine.
Regulation of Polyamine Synthesis: The polyamine biosynthetic pathway is tightly regulated by its end-products. High intracellular concentrations of spermidine and spermine lead to a decrease in their own synthesis through several mechanisms:
ODC Degradation: High polyamine levels induce the synthesis of a protein called antizyme. weizmann.ac.il Antizyme binds to ODC, inhibiting its activity and targeting it for degradation by the proteasome in a ubiquitin-independent manner. weizmann.ac.il
Transcriptional and Translational Control: Polyamines can also repress the transcription and translation of the genes for ODC and AdoMetDC.
Polyamine Transport: Antizyme also inhibits the cellular uptake of polyamines from the extracellular environment. weizmann.ac.il
Data Tables
Table 1: Key Enzymes in the Putative Biosynthesis of this compound Precursors
| Enzyme | Abbreviation | EC Number | Pathway | Reaction | Key Regulators |
|---|---|---|---|---|---|
| Arginase | ARG | 3.5.3.1 | ODC Pathway | L-Arginine → L-Ornithine + Urea | Substrate availability (competition with NOS) |
| Ornithine Decarboxylase | ODC | 4.1.1.17 | ODC Pathway | L-Ornithine → Putrescine + CO₂ | Rate-limiting; Feedback inhibition by polyamines via antizyme |
| Arginine Decarboxylase | ADC | 4.1.1.19 | ADC Pathway | L-Arginine → Agmatine + CO₂ | Transcriptional regulation by stress in plants |
| Agmatinase | - | 3.5.3.11 | ADC Pathway | Agmatine → Putrescine + Urea | - |
| S-Adenosylmethionine Decarboxylase | AdoMetDC/SAMDC | 4.1.1.50 | Polyamine Elongation | S-Adenosylmethionine → Decarboxylated AdoMet + CO₂ | Rate-limiting; Activated by putrescine, inhibited by spermidine |
Table 2: Chemical Compounds Mentioned
| Compound Name | Role in Pathway |
|---|---|
| L-Arginine | Primary Precursor |
| Spermidine | Primary Precursor |
| L-Ornithine | Intermediate; Precursor to Putrescine |
| Putrescine | Intermediate; Precursor to Spermidine |
| Agmatine | Intermediate; Product of Arginine Decarboxylation |
| S-Adenosylmethionine (AdoMet) | Precursor to Aminopropyl Group Donor |
| Decarboxylated S-Adenosylmethionine (dcAdoMet) | Aminopropyl Group Donor |
| Urea | Byproduct |
| 5'-Methylthioadenosine (MTA) | Byproduct |
| Glutamate | Precursor to Arginine |
| Nitric Oxide (NO) | Product of a competing Arginine pathway |
Transcriptional and Post-Translational Control of Polyamine Synthesizing Enzymes
The cellular concentration of polyamines is meticulously regulated through a combination of synthesis, catabolism, and transport. weizmann.ac.ilaging-us.com The synthesis of spermidine, a core component of this compound, begins with the amino acids arginine and ornithine. aging-us.com The enzymes in this pathway are subject to sophisticated transcriptional and post-translational control mechanisms to ensure their levels are tightly managed, as both depletion and excess of polyamines can be detrimental to the cell. weizmann.ac.ilnih.gov
Transcriptional Regulation: The expression of genes encoding polyamine biosynthetic enzymes is responsive to various developmental and environmental signals. researchgate.net In plants, for instance, the transcript levels of genes for arginine decarboxylase (ADC), ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (SAMDC) are induced by abiotic stresses like drought, high salinity, and extreme temperatures. frontiersin.orgnih.gov This transcriptional upregulation leads to an accumulation of polyamines, which is considered a key part of the plant's stress tolerance strategy. frontiersin.organnualreviews.org Transcription factors play a crucial role in this process, connecting stress signals to the regulation of polyamine metabolism. frontiersin.org However, a direct correlation between transcript levels and the corresponding enzyme activity is not always observed, suggesting the significant influence of post-transcriptional control mechanisms. researchgate.net
Post-Translational Regulation: Post-translational modifications and other regulatory events provide a more rapid and dynamic means of controlling polyamine synthesis. nih.govkaust.edu.sa Key enzymes in the pathway are regulated through mechanisms such as proteolytic activation, protein stability, and allosteric feedback. researchgate.netkaust.edu.sa
One of the most extensively studied examples of post-translational control is the regulation of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis. weizmann.ac.ilnih.gov ODC activity is controlled by a unique regulatory protein called antizyme (Az). weizmann.ac.il The synthesis of antizyme is itself induced by high levels of polyamines through a ribosomal frameshifting mechanism. nih.gov Once synthesized, antizyme binds to ODC, forming an inactive heterodimer and targeting it for degradation by the 26S proteasome in a ubiquitin-independent manner. weizmann.ac.ilnih.gov This creates a negative feedback loop where high polyamine concentrations promote the degradation of a key enzyme in their own synthesis. nih.gov The activity of antizyme can be modulated by another protein, the antizyme inhibitor (AzI), which has a higher affinity for antizyme than ODC does, thereby rescuing ODC from degradation. weizmann.ac.il
Other post-translational controls include the proteolytic cleavage of enzyme precursors and the importance of dimerization for protein stability and intracellular localization. nih.govresearchgate.net For example, S-adenosylmethionine decarboxylase (SAMDC) is synthesized as a proenzyme that must be cleaved to become active. researchgate.net
Table 1: Key Enzymes in Polyamine Synthesis and Their Regulation
| Enzyme | Precursor(s) | Product(s) | Key Regulatory Mechanisms |
|---|---|---|---|
| Arginase | L-Arginine | L-Ornithine, Urea | Substrate availability, transcriptional regulation. aging-us.comphysiology.org |
| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine | Transcriptional control, feedback inhibition by antizyme leading to ubiquitin-independent degradation. weizmann.ac.ilaging-us.comnih.gov |
| Arginine Decarboxylase (ADC) | L-Arginine | Agmatine | Transcriptional upregulation under stress. researchgate.netfrontiersin.org Primarily found in plants and bacteria. researchgate.net |
| S-adenosylmethionine decarboxylase (SAMDC) | S-adenosylmethionine | Decarboxylated S-adenosylmethionine | Transcriptional control, activation via proteolytic cleavage. researchgate.net |
| Spermidine Synthase (SPDS) | Putrescine, Decarboxylated S-adenosylmethionine | Spermidine | Substrate availability, potential for complex formation with other enzymes in the pathway. annualreviews.org |
Interplay with Nitric Oxide Synthase (NOS) Pathways
A critical metabolic juncture exists at the level of L-arginine, which is the common substrate for both polyamine synthesis (via arginase) and nitric oxide (NO) synthesis (via nitric oxide synthase, NOS). portlandpress.comnih.govresearchgate.net This creates a competitive relationship between the two pathways, where the upregulation of one can limit substrate availability for the other. physiology.orgnih.gov This interplay is crucial in many physiological and pathological processes.
In macrophages, for example, classically activated (M1) macrophages primarily express iNOS, leading to high NO production for antimicrobial activity, whereas alternatively activated (M2) macrophages express arginase, shunting L-arginine towards polyamine and proline synthesis for tissue repair and proliferation. nih.gov The products of each pathway can also cross-inhibit the other; spermine, a polyamine, can suppress the induction of iNOS, while high levels of NO can inhibit arginase activity. nih.gov
The compound this compound has been shown to directly modulate NO production. In studies using in vitro models of ischemia and NMDA-induced excitotoxicity, this compound decreased the production of nitric oxide. nih.govscispace.com Notably, this reduction in NO did not occur through the direct inhibition of nitric oxide synthase itself. nih.govscispace.com This suggests a more complex regulatory role, potentially involving the modulation of upstream signaling events or substrate availability.
Furthermore, the exogenous application of polyamines like spermidine and spermine has been observed to induce NO production in plant systems. nih.govnih.gov This NO induction could be mediated by hydrogen peroxide, a byproduct of polyamine oxidation, or through other unknown mechanisms. nih.gov This highlights the complex, and sometimes opposing, interactions between polyamine and NO signaling pathways that can vary between different biological systems and conditions. The ability of spermidine to inhibit neuronal nitric oxide synthase (nNOS) has also been noted. wikipedia.org
Polyamine Homeostasis and Stress Responses in Biological Systems
Maintaining polyamine homeostasis is essential for cellular survival, particularly under conditions of stress. weizmann.ac.ilmdpi.com A growing body of evidence indicates that polyamines are fundamental molecules in mediating responses to a wide array of stressors, including oxidative stress, osmotic stress, extreme temperatures, and nutrient deficiency. frontiersin.orgnih.govnih.gov
A common feature of the stress response across various organisms, from bacteria to plants and mammals, is the accumulation of polyamines. frontiersin.organnualreviews.orgnih.gov This increase is generally achieved through the transcriptional upregulation of biosynthetic enzymes. nih.govannualreviews.org The accumulated polyamines contribute to stress tolerance through several mechanisms:
ROS Homeostasis: Polyamines can modulate the levels of reactive oxygen species (ROS). frontiersin.orgfrontiersin.org They may act as direct ROS scavengers or indirectly by activating antioxidant enzyme systems. frontiersin.orgfrontiersin.org Conversely, the catabolism of polyamines by polyamine oxidases (PAO) can also produce hydrogen peroxide, which may act as a signaling molecule to trigger further defensive responses. frontiersin.orgfrontiersin.org
Macromolecule Stabilization: As polycations, polyamines can interact with negatively charged macromolecules like DNA, RNA, and proteins, stabilizing their structure and protecting them from stress-induced damage. weizmann.ac.ilmolbiolcell.org
Ion Channel Regulation: Polyamines are known to modulate the activity of various ion channels, which is critical for maintaining ion homeostasis, particularly under stresses like high salinity. frontiersin.org
Translational Regulation: Polyamines can influence the translation of specific mRNAs, including those that encode for stress-response proteins. molbiolcell.org They have been shown to modulate the formation of stress granules, which are involved in reprogramming the cell's translational machinery during a stress response. molbiolcell.org
The neuroprotective properties of this compound are a clear example of a polyamine-related compound mitigating cellular stress. Research has demonstrated its efficacy in various in vitro models of neurodegeneration and in an in vivo model of global forebrain ischemia. nih.govscispace.comaging-us.com Its protective effects are linked to its ability to counteract excitotoxicity and oxidative stress. nih.gov For instance, this compound significantly reduces cell death caused by excitotoxic agents like glutamate, NMDA, and AMPA, as well as by superoxide-mediated injury. nih.govscispace.com It has been shown to prevent the increase in superoxide (B77818) production following AMPA or NMDA stimulation. nih.gov These findings position this compound as a molecule that bolsters cellular defense mechanisms in the face of ischemic and excitotoxic stress. nih.govaging-us.com
Table 2: Neuroprotective Effects of this compound in In Vitro Stress Models
| Stress Model | Insult | Key Finding | Citation |
|---|---|---|---|
| In Vitro Ischemia | Oxygen-glucose deprivation | Significantly reduced CA1 cell death, even when administered up to 60 min post-insult. | nih.govscispace.com |
| Excitotoxicity | Glutamate, NMDA, AMPA, Kainate | Significantly reduced neuronal cell death. | nih.govscispace.com |
| Oxidative Stress | Duroquinone (B146903) (superoxide generator) | Significantly reduced cell death in the CA1 pyramidal cell layer. | nih.gov |
| Oxidative Stress | AMPA or NMDA stimulation | Prevented the subsequent increase in superoxide production. | nih.govscispace.com |
| Nitrosative Stress | In vitro ischemia, NMDA stimulation | Decreased nitric oxide production. | nih.govscispace.com |
Cellular and Molecular Mechanisms of Action
Interactions with Intracellular Biomolecules
As a polycationic molecule, l-Arginyl-3,4-spermidine is predisposed to interact with negatively charged macromolecules within the cell, such as nucleic acids and acidic proteins. This characteristic is a well-documented feature of natural polyamines like spermine (B22157) and spermidine (B129725), which play crucial roles in cellular function through such interactions. cpn.or.kr
Binding and Modulation of Nucleic Acids and Proteins
Direct evidence detailing the specific binding affinities and modulatory effects of this compound on nucleic acids and proteins is not extensively documented in current literature. However, the behavior of its parent compound, spermidine, offers valuable insights. Polyamines are known to bind to DNA and RNA, influencing their structure and stability. cpn.or.kr These interactions can affect gene expression, with low concentrations of polyamines potentially enhancing gene expression by reducing the negative charge of DNA, making it more accessible to RNA polymerase, while high concentrations can lead to DNA compaction and inhibit expression. aging-us.com
Allosteric or Direct Modulation of Ion Channel Activity, e.g., Glutamatergic Receptors (NMDA, AMPA, Kainate)
A significant aspect of this compound's neuroprotective action lies in its ability to mitigate excitotoxicity mediated by glutamatergic ion channels. Research has demonstrated that this compound significantly reduces cell death in in vitro models of excitotoxicity induced by glutamate (B1630785), N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate. nih.govnih.gov
The precise mechanism of this modulation by this compound is not fully elucidated. However, studies on related polyamines and polyamine toxins provide a framework for understanding its potential actions. Polyamines can act as allosteric modulators of the NMDA receptor, possessing a specific recognition site that can enhance receptor activity. aging-us.comnih.gov Conversely, they can also act as channel blockers, physically occluding the ion pore to prevent excessive calcium influx, a key event in excitotoxicity. nih.gov This channel-blocking activity is a characteristic feature of many polyamine toxins, which share structural similarities with this compound. wikipedia.orgresearchgate.net
Importantly, while this compound protects against glutamate receptor-mediated cell death, it does so without suppressing normal synaptic transmission at neuroprotective concentrations. nih.govnih.gov This suggests a nuanced mechanism of action, possibly targeting over-activated receptors characteristic of pathological conditions, rather than a non-specific blockade of all receptor activity.
Involvement in Cellular Signaling Cascades
This compound exerts its influence on cellular function by intervening in key signaling pathways, particularly those related to oxidative stress and nitric oxide production.
Attenuation of Oxidative Stress through Free-Radical Quenching
This compound has been shown to provide significant protection in a superoxide-mediated injury model and can prevent the increase in superoxide (B77818) production following stimulation of AMPA or NMDA receptors. nih.gov This suggests that the compound possesses free-radical quenching capabilities. While the exact chemical mechanism for this compound has not been detailed, polyamines in general are known to act as antioxidants. nih.govresearchgate.net They may exert this effect by scavenging reactive oxygen species (ROS) such as hydroxyl radicals. nih.gov The ability of polyamines to scavenge free radicals appears to be related to the number of amino groups in the molecule. iiarjournals.org
| Experimental Model | Agent | Outcome | Reference |
| Superoxide-mediated injury | This compound | Significant protection | nih.gov |
| AMPA/NMDA stimulation | This compound | Prevention of increased superoxide production | nih.gov |
Modulation of Nitric Oxide Production Pathways
This compound has been observed to decrease nitric oxide (NO) production following in vitro ischemia and NMDA stimulation. nih.gov Crucially, this reduction in NO levels is achieved without directly inhibiting the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production. nih.gov This indicates an indirect modulatory role.
The precise indirect mechanism is yet to be fully elucidated for this compound. However, the metabolism of L-arginine (B1665763), the common substrate for both NOS and the polyamine synthesis pathway, provides potential explanations. aging-us.com By influencing the availability of L-arginine, polyamines and their analogues can indirectly affect NO production. For instance, an increase in polyamine levels could potentially lead to a feedback inhibition of enzymes in the polyamine synthesis pathway, thereby making more L-arginine available for NOS. Conversely, some studies suggest that polyamines can inhibit NOS activity indirectly. nih.gov The observed effect of this compound in reducing NO production suggests a complex interplay within these metabolic pathways.
Influence on Fundamental Cellular Processes
The neuroprotective effects of this compound strongly imply its influence on fundamental cellular processes such as apoptosis (programmed cell death) and the cell cycle. While direct studies on this compound's impact on these processes are limited, the known roles of its parent compound, spermidine, are informative.
Spermidine is deeply involved in the regulation of cell proliferation, differentiation, and apoptosis. aginganddisease.orgaginganddisease.org It is essential for normal cell cycle progression. aginganddisease.org Furthermore, spermidine has been shown to have anti-apoptotic effects in certain contexts, for instance, by protecting against oxidative stress-induced apoptosis. researchgate.net The neuroprotective actions of this compound, particularly in preventing excitotoxic and ischemic cell death, are consistent with an anti-apoptotic mechanism. aging-us.comnih.govnih.gov By mitigating the initial insults of excitotoxicity and oxidative stress, this compound likely prevents the downstream activation of apoptotic cascades.
Regulation of Cell Viability and Apoptotic Pathways
Research has extensively documented the neuroprotective capabilities of this compound, highlighting its role in promoting cell viability and preventing cell death in response to various stressors. nih.govscispace.com In models of neurodegeneration, the compound has been shown to be a potent neuroprotector. aging-us.comnih.gov
Studies using in vitro models of ischemia demonstrated that this compound significantly reduces cell death in the CA1 region of the hippocampus. nih.govscispace.com Its protective effects were observed when administered before, during, and even up to 60 minutes after the ischemic event. nih.govscispace.com
Furthermore, the compound provides significant protection against excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters. This compound was found to reduce cell death in models mediated by glutamate, N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate. nih.govscispace.com Unlike glutamate receptor antagonists, it does not suppress normal synaptic transmission. nih.gov
The compound's protective action also extends to mitigating damage from free radicals. It significantly reduced cell death in a superoxide-mediated injury model and was shown to prevent the increase of superoxide production following AMPA or NMDA stimulation. nih.gov Additionally, this compound decreased the production of nitric oxide after in vitro ischemia and NMDA stimulation, achieving this without directly inhibiting the nitric oxide synthase enzyme. nih.gov This suggests a mechanism that involves quenching free radicals and reducing oxidative and nitrosative stress, thereby preventing the activation of apoptotic pathways. aging-us.comnih.gov
| Excitotoxic Agent | Cell Death in Control Group (%) | Cell Death in Treated Group (%) | Protection (%) |
|---|---|---|---|
| NMDA (10 μM) | 25 ± 3 | 16 ± 2 | 38 |
| AMPA (10 μM) | 41 ± 5 | 19 ± 4 | 53 |
| Kainate (10 μM) | 27 ± 6 | 11 ± 4 | 61 |
| Duroquinone (B146903) (100 μM) | 40 ± 5 | 21 ± 5 | 46 |
Data derived from in vitro studies on hippocampal slice cultures. nih.gov
Gene Expression and Translational Control via Protein Modification (e.g., eIF5A hypusination)
While direct evidence detailing the specific role of this compound in gene expression and translational control is not extensively covered in the available research, the functions of its constituent molecules, arginine and spermidine, are well-established in these processes.
Arginine metabolism is a critical pathway that leads to the production of polyamines, including spermidine. nih.gov Spermidine is the essential and sole substrate for a unique post-translational modification called hypusination. biorxiv.orgmdpi.com This modification occurs on a single protein, the eukaryotic translation initiation factor 5A (eIF5A). mdpi.com The process involves two enzymes, deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), which use spermidine to convert a specific lysine (B10760008) residue on eIF5A into hypusine. mdpi.comresearchgate.net
The resulting hypusinated eIF5A is the active form of the protein, which plays a crucial role in translation by facilitating the elongation and termination phases of protein synthesis for a subset of proteins. nih.govbiorxiv.org This arginine-spermidine-eIF5A axis is vital for cellular processes like cell proliferation and differentiation, such as human erythroid (red blood cell) specification. nih.govbiorxiv.org Inhibiting the hypusination process can abrogate erythropoiesis. biorxiv.org
Given that this compound is a conjugate of these two precursor molecules, it is conceivable that its mechanisms could intersect with these pathways. However, current scientific literature does not provide direct evidence to confirm that this compound itself acts as a substrate or regulator in the eIF5A hypusination pathway.
Contributions to Cellular Homeostasis and Adaptability
This compound contributes significantly to maintaining cellular homeostasis and enhancing adaptability, particularly under conditions of stress. Its ability to counteract oxidative and nitrosative stress is a key factor in this role. By reducing the production of superoxide and nitric oxide following excitotoxic or ischemic insults, the compound helps to preserve the cellular redox balance and prevent damage to critical molecules like DNA, proteins, and lipids. aging-us.comnih.gov
This function aligns with the broader concept of the polyamine stress response (PSR), a protective biochemical program vital for neuronal survival in response to stressors. aging-us.com The neuroprotective properties of this compound in models of ischemia and neurodegeneration suggest it is an integral part of this adaptive response. aging-us.comnih.gov
Polyamines in general are essential for cellular homeostasis, helping to maintain membrane potential, and control intracellular pH and volume. wikipedia.org They are involved in adaptation to various environmental stresses. aging-us.com The actions of this compound are consistent with these broader functions of polyamines, demonstrating its role in protecting cells from harmful stimuli and supporting their ability to adapt and survive. aging-us.comnih.gov
Physiological Roles and Functional Implications in Model Organisms
Neurophysiological Functions in Experimental Models
The primary area of investigation for l-Arginyl-3,4-spermidine has been its effects on neuronal survival and function in the context of pathological insults like ischemia and excitotoxicity.
In laboratory settings using tissue cultures, this compound has shown robust neuroprotective properties in several models of neurodegeneration. nih.govaging-us.com A key model used to assess its efficacy is the in vitro ischemia model, which simulates the oxygen and glucose deprivation that occurs during a stroke. In organotypic hippocampal slice cultures subjected to simulated ischemia, this compound significantly reduced the death of CA1 pyramidal cells, a neuronal population particularly vulnerable to ischemic damage. nih.govscispace.com This protective effect was observed when the compound was administered before the ischemic insult, immediately after, and even with a delay of up to 60 minutes post-insult. nih.govscispace.com
Further studies using a hypoxia model in organotypic hippocampal slice cultures confirmed these findings, demonstrating a concentration-dependent protective effect. researchgate.net
Table 1: Neuroprotective Effects of this compound in an In Vitro Ischemia Model
| Model System | Insult | Treatment Timing | Outcome | Source |
| Organotypic Hippocampal Slices | 60 min Oxygen-Glucose Deprivation | Pre-insult, Immediate Post-insult, 60 min Post-insult | Significant reduction in CA1 cell death | nih.gov, scispace.com |
| Organotypic Hippocampal Slices | 3 hr Hypoxia | Pre-, During, and Post-hypoxia | ~70% reduction in CA1 damage at 3-300 µM | researchgate.net |
| Organotypic Hippocampal Slices | 3 hr Hypoxia | Immediate Post-hypoxia | ~70% reduction in CA1 damage at 300 µM | researchgate.net |
Neuroprotective Efficacy in In Vivo Models of Ischemia (Non-Human)
The neuroprotective capabilities of this compound extend beyond in vitro models to live animal models of ischemia. aging-us.com In an in vivo model of global forebrain ischemia in rats, the compound was found to be significantly neuroprotective. nih.govscispace.com This demonstrates that the compound is effective in a more complex physiological environment, suggesting its potential to counteract ischemic neurodegeneration in a whole-organism context. nih.govaging-us.com These protective effects were achieved without apparent neurological side-effects. nih.govscispace.com
Excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a key mechanism in ischemic brain injury and other neurodegenerative conditions. nih.govtermedia.pl this compound has been shown to significantly reduce cell death in excitotoxicity models mediated by several key compounds. nih.govscispace.com
The compound provided significant protection against cell death induced by glutamate, N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate. nih.gov For instance, in organotypic hippocampal cultures, this compound administration reduced glutamate-induced damage in the CA1 region by 41%. nih.gov Unlike many glutamate receptor antagonists, this compound did not suppress normal synaptic transmission in acute hippocampal slices, indicating a potentially more favorable mechanism of action. nih.govscispace.com
Table 2: Efficacy of this compound Against Excitotoxic Agents
| Excitotoxic Agent | Model System | Outcome | Source |
| Glutamate | Organotypic Hippocampal Slices (CA1) | 41% protection; significant reduction in cell death | nih.gov |
| NMDA | Organotypic Hippocampal Slices (CA1) | Significant reduction in cell death | nih.gov |
| AMPA | Organotypic Hippocampal Slices (CA1) | Significant reduction in cell death | nih.gov |
| Kainate | Organotypic Hippocampal Slices (CA3) | Significant reduction in cell death | nih.gov |
Prevention of Superoxide-Mediated Injury
Oxidative stress, particularly damage from free radicals like superoxide (B77818), is another critical component of neurodegenerative processes. This compound provides significant protection against superoxide-mediated injury in vitro. nih.gov In a model using duroquinone (B146903) to generate superoxide radicals, this compound reduced cell death in the CA1 pyramidal cell layer by 46%. nih.gov
Furthermore, the compound was shown to prevent the increase in superoxide production that follows stimulation with AMPA or NMDA. nih.govscispace.com This suggests that part of its neuroprotective mechanism involves the quenching of free radicals or the prevention of their formation. nih.gov
Broader Biological Relevance in Non-Mammalian Systems (if applicable from broader polyamine context)
While direct research on the role of this compound in non-mammalian systems is limited, the functions of its core component, the polyamine spermidine (B129725), are well-documented and provide a relevant biological context.
Polyamines, particularly spermidine, are fundamental molecules for life, found in all domains including bacteria, archaea, and eukaryotes. nih.govpnas.org Spermidine is essential for the normal replication of many viruses, including bacteriophages (viruses that infect bacteria) and eukaryotic viruses. nih.govpnas.org Viruses manipulate the host cell's metabolic systems to produce new virions, and this process is often dependent on the availability of host spermidine. nih.govpnas.org
The crucial role of spermidine in viral replication is linked to its importance in protein synthesis. nih.gov In Escherichia coli, a significant portion of spermidine is bound to RNA and is required for efficient translational elongation by the ribosome. nih.govpnas.org Given this fundamental requirement, some viruses have evolved to encode their own enzymes for polyamine metabolism to ensure a sufficient supply for their replication. nih.gov While spermidine is a key component, there is no direct evidence to date detailing the specific role of the combined this compound molecule in microbial physiology. However, the established importance of spermidine in bacteriophage life cycles highlights the broad biological significance of this polyamine class. nih.govwiley.com
Research on this compound in Plant Science Remains Elusive
Initial investigations into the scientific literature have revealed a significant gap in knowledge regarding the specific chemical compound this compound and its physiological roles within the plant kingdom. While extensive research has been conducted on its constituent molecules, L-arginine (B1665763) and the polyamine spermidine, their conjugated form as this compound does not appear as a subject of study in the context of plant growth and stress response.
The available body of scientific work extensively details the individual functions of arginine and polyamines like spermidine in various plant processes. Polyamines are recognized as vital regulators of plant development, playing roles in cell division, embryogenesis, floral development, and senescence. frontiersin.orgfrontiersin.org They are also heavily implicated in plant responses to a wide array of environmental challenges, both biotic and abiotic. frontiersin.orgfrontiersin.org
Arginine, an amino acid with a high nitrogen-to-carbon ratio, is a key player in nitrogen storage and transport in plants. frontiersin.orgfrontiersin.org It serves as a crucial precursor for the biosynthesis of polyamines and nitric oxide, both of which are significant signaling molecules involved in developmental processes and stress responses. frontiersin.org The conversion of arginine to polyamines is a well-documented pathway in plants. frontiersin.org
However, despite the clear and established roles of both L-arginine and spermidine in plant physiology, the specific compound this compound is not mentioned in the surveyed literature concerning plant science. A single study noted the neuroprotective properties of this compound in an animal model of transient forebrain ischemia, a context far removed from plant biology. aging-us.com
Due to this lack of specific research, it is not possible to construct a detailed article on the physiological roles and functional implications of this compound in plant growth and stress response as outlined. The scientific community has yet to explore the presence, biosynthesis, or function of this particular compound in plants. Therefore, any attempt to generate content on this specific topic for plants would be speculative and not based on established scientific findings.
Advanced Research Methodologies and Analytical Approaches
Strategic Synthesis and Combinatorial Library Generation for Novel Polyamine Conjugates
The development of l-Arginyl-3,4-spermidine and its analogs has been significantly propelled by strategic synthesis and the generation of combinatorial libraries. This approach allows for the systematic exploration of structure-activity relationships to identify compounds with enhanced neuroprotective efficacy.
Initially, this compound emerged as a promising neuroprotective agent from a combinatorial library of polyamine compounds based on the sFTX-3.3 toxin. nih.govscispace.com This success spurred further investigation into the synthesis of various analogs to understand the key molecular features required for its activity. researchgate.net Solid-phase combinatorial chemistry has been a important technique in this endeavor, enabling the efficient production of a range of this compound analogs. researchgate.net Through this method, researchers have been able to modify different parts of the molecule, including the terminal arginine and the polyamine moiety, to assess the impact on neuroprotection. researchgate.net
Key findings from these combinatorial studies have highlighted several critical factors for the neuroprotective action of these compounds. These include the necessity of a positive charge and the presence of an amino acid in the L-configuration. researchgate.net Even minor alterations to the terminal arginine or the polyamine structure were found to significantly reduce the compound's protective effects. researchgate.net This suggests that the neuroprotective mechanism is specific and not due to non-specific ionic interactions, a characteristic sometimes attributed to other polyamine-containing compounds. researchgate.net
The "libraries from libraries" concept has also been influential in the broader field of polyamine conjugate research. mdpi.com This technique involves the chemical modification of existing peptide libraries to create diverse collections of peptidomimetics and other small molecules, including polyamines. mdpi.com Such strategies have been instrumental in generating large numbers of compounds for biological screening, leading to the identification of potential therapeutic agents. mdpi.comacs.org
The synthesis of this compound itself has been described in detail, often utilizing a solid-phase approach with a Wang polystyrene resin. nih.gov This methodical synthesis provides the pure compound necessary for detailed biological evaluation.
In Vitro Experimental Systems for Mechanistic Studies
A variety of in vitro systems have been instrumental in elucidating the mechanisms of action of this compound. These systems range from primary cell cultures and immortalized cell lines to more complex organotypic brain slice cultures, each offering unique advantages for studying the compound's neuroprotective effects.
Primary cell cultures, particularly those derived from the embryonic human cerebral cortex, have been used to study the effects of polyamines like spermidine (B129725). csic.es These cultures, containing both neurons and glial cells, provide a physiologically relevant environment to assess neurotoxicity and neuroprotection. csic.es Studies have also utilized immortalized cell lines, such as the human immortalized keratinocyte cell line N/TERT-1 and the porcine enterocyte cell line IPEC-J2, to investigate the broader biological roles of polyamines. oup.comimrpress.com For instance, research on IPEC-J2 cells has examined the effects of spermidine on cell proliferation and migration. imrpress.com The 3T3-L1 cell line is another widely used model for studying adipogenic differentiation, a process in which spermidine is known to be essential. researchgate.net In the context of cancer research, cell lines like Molm13 and MV4;11 have been used to demonstrate the essential role of polyamines in the colony-forming potential of AML cells. nih.gov
Organotypic hippocampal slice cultures (OHSCs) have proven to be a particularly valuable tool for investigating the neuroprotective properties of this compound in a setting that preserves the complex cellular architecture of the brain. nih.govresearchgate.netplos.org These cultures are extensively used to model neurological disorders and injury, providing a platform to study brain damage, neuroprotection, and neurorepair. plos.orgrutgers.edu
In the context of this compound research, OHSCs have been employed to model cerebral ischemia. researchgate.net This in vitro ischemia model has been crucial in demonstrating the compound's ability to significantly reduce neuronal death in the CA1 region of the hippocampus. nih.gov Notably, this compound was effective not only when administered before the ischemic event but also when given immediately after, and even up to 60 minutes post-ischemia. nih.govscispace.com
Furthermore, OHSCs have been used to investigate the compound's efficacy against excitotoxicity induced by glutamate (B1630785), NMDA, AMPA, and kainate. nih.gov this compound was found to significantly reduce cell death in these models. nih.gov A key advantage of this compound, as revealed in studies with acute hippocampal slices, is that unlike many glutamate receptor antagonists, it does not suppress synaptic transmission at effective concentrations. nih.govscispace.com
The use of OHSCs has also been instrumental in studying the compound's effects on free radical-mediated injury. nih.gov In a model using duroquinone (B146903) to induce superoxide (B77818) generation, this compound significantly attenuated CA1 pyramidal cell death. nih.gov These cultures also facilitated the measurement of superoxide and nitric oxide production, revealing that this compound can prevent the increase in superoxide after AMPA or NMDA stimulation and decrease nitric oxide production following in vitro ischemia and NMDA stimulation, without directly inhibiting nitric oxide synthase. nih.gov
The following table summarizes the protective effects of this compound in organotypic hippocampal slice cultures as observed in various studies.
| Injury Model | Insult | Measured Outcome | Protective Effect of this compound |
| In Vitro Ischemia | 1 hour of ischemia | CA1 pyramidal cell death | Significant reduction in cell death |
| Excitotoxicity | 10 mM Glutamate | CA1 pyramidal cell death | Significant reduction in cell death (41% protection) |
| Excitotoxicity | 10 µM NMDA | CA1 pyramidal cell death | Significant reduction in cell death (38% protection) |
| Excitotoxicity | 10 µM AMPA | CA1 pyramidal cell death | Significant reduction in cell death (53% protection) |
| Excitotoxicity | 10 µM Kainate | CA3 pyramidal cell death | Significant reduction in cell death (61% protection) |
| Free-Radical Injury | 100 µM Duroquinone | CA1 pyramidal cell death | Significant reduction in cell death (46% protection) |
Primary Cell Cultures and Immortalized Cell Lines
In Vivo Animal Models for Functional Evaluation (Non-Human)
To complement in vitro findings, the functional evaluation of this compound has been conducted in non-human in vivo animal models. These studies are crucial for assessing the compound's therapeutic potential in a whole-organism context, particularly in models of neurological disease.
Rodent models, especially those of neurological stress and injury, have been pivotal in demonstrating the in vivo efficacy of this compound. The compound has shown significant neuroprotective properties in a rat model of transient global forebrain ischemia. nih.govscispace.comaging-us.com In this model, this compound was found to reduce the loss of CA1 pyramidal cells following a four-vessel occlusion, a significant finding given the vulnerability of this neuronal population to ischemic damage. nih.gov An important observation from these in vivo studies is that the neuroprotection afforded by this compound was achieved without any apparent neurological side effects. nih.govscispace.com
The neuroprotective effects of spermidine, a component of this compound, have also been investigated in various animal models of brain disorders, including traumatic brain injury and Parkinson's disease. researchgate.net For instance, spermidine has been shown to exert protective effects in brain-injured mice, leading to a reduction in pro-inflammatory cytokines and biomarkers of traumatic brain injury. mdpi.com
While direct genetic manipulation or knockout/knockdown studies specifically targeting the action or metabolism of this compound are not extensively detailed in the provided search results, the broader field of polyamine research offers insights into the potential of these approaches.
Studies in various model organisms have highlighted the importance of polyamine metabolism in health and disease. For example, in Saccharomyces cerevisiae, microarray studies have been conducted on a spermidine synthase mutant to identify genes that are responsive to the addition of spermidine or spermine (B22157). nih.gov Such studies reveal the complex transcriptional networks regulated by polyamines. nih.gov
In the context of aging and disease, genetic manipulations in organisms like yeast, worms, flies, and mice have been instrumental. For instance, spermidine supplementation has been shown to extend lifespan in these model organisms. aginganddisease.org In C. elegans, spermidine-induced autophagy and lifespan extension were observed even in nematodes lacking the SIRT1 orthologue, sir-2.1, although the effect was somewhat attenuated. rupress.org
Genetic studies in mice have also been crucial. For example, the spermidine-induced activation of autophagy was found to be dependent on the presence of MAP1S, as this effect was not observed in MAP1S knockout mice. aacrjournals.org Furthermore, transgenic overexpression of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, has been shown to affect fat metabolism and prevent liver regeneration in mice, highlighting the critical role of maintaining polyamine homeostasis. physiology.org
These genetic approaches, while not directly focused on this compound, underscore the powerful tools available for dissecting the intricate roles of polyamines and their derivatives in complex biological processes. Future research could leverage these techniques to specifically investigate the pathways through which this compound exerts its neuroprotective effects.
Rodent Models of Neurological Stress and Injury
High-Resolution Analytical Techniques for Detection and Quantification
The accurate detection and quantification of this compound and related polyamines in complex biological matrices are paramount for understanding their physiological roles and metabolic pathways. Researchers employ a suite of high-resolution analytical techniques that offer the necessary sensitivity and specificity to distinguish and measure these structurally similar compounds. These methodologies range from mass spectrometry-based platforms for broad metabolic profiling to highly specific chromatographic and sensing systems.
Mass Spectrometry-Based Metabolomics and Proteomics
Mass spectrometry (MS) has become an indispensable tool in the study of polyamines, forming the backbone of modern metabolomics and proteomics. These approaches allow for the simultaneous measurement of hundreds to thousands of molecules, providing a comprehensive snapshot of cellular metabolism.
In metabolomics, MS-based techniques are used to profile the abundance of low-molecular-weight molecules, including this compound and its precursors like L-arginine (B1665763) and spermidine. nih.gov Unbiased metabolomics analysis using mass spectrometry has been successfully applied to compare metabolite abundances between different cell populations, such as leukemia stem cells and healthy hematopoietic stem cells. nih.gov Such studies have revealed that arginine is critically metabolized into polyamines like putrescine and spermidine to support cell survival. nih.gov Advanced techniques like matrix-assisted laser desorption ionization (MALDI) mass spectral imaging (MSI) enable the spatial profiling of metabolites within tissues, identifying specific brain regions where the conversion of l-arginine to polyamines is most active. acs.org
In the realm of proteomics, MS is used to identify and quantify proteins involved in the polyamine metabolic network. This includes enzymes responsible for the synthesis and catabolism of polyamines, as well as proteins that are post-translationally modified by polyamines. For instance, proteomics data has been used to identify differences in the abundance of proteins involved in polyamine transport and biosynthesis in various bacterial strains. ucl.ac.uk Furthermore, liquid chromatography tandem mass spectrometry (LC-MS/MS) is a powerful method for identifying proteins that have been covalently modified by polyamines, a process known as polyamination. nih.gov
| Analytical Platform | Application Area | Key Findings Related to Polyamine Metabolism | Reference |
|---|---|---|---|
| Mass Spectrometry-Based Metabolomics | Cancer Research | Identified that arginine metabolism supports spermidine biosynthesis, which is essential for leukemia stem cell survival. | nih.gov |
| MALDI Mass Spectral Imaging (MSI) | Neuroscience | Profiled the metabolome of the honeybee brain to show that executing the proboscis extension response requires the conversion of L-arginine through the polyamine pathway. | acs.org |
| Quantitative Proteomics | Microbiology | Revealed that the loss of the PmrB protein in Pseudomonas aeruginosa influences the abundance of polyamine synthesis and utilization proteins. | ucl.ac.uk |
| LC-MS/MS Proteomics | Protein Modification Analysis | Developed methods to identify polyaminated peptides, using model proteins covalently bound to putrescine, spermidine, or spermine. | nih.gov |
Chromatographic Methods (HPLC, LC-MS/MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS), are the gold standard for the separation, identification, and quantification of polyamines. creative-proteomics.com These methods offer high sensitivity, specificity, and reproducibility.
HPLC methods often require a pre-column derivatization step to make the highly polar polyamines detectable by UV or fluorescence detectors. Reagents like ortho-phthaldialdehyde (OPA), dansyl chloride, or benzoyl chloride are commonly used. nih.govcsic.esscirp.orgspringernature.com A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of L-arginine and 12 of its metabolites, including spermidine and spermine, in human urine after derivatization with OPA. nih.gov These methods are validated for linearity, precision, accuracy, and recovery, making them suitable for routine clinical applications. nih.gov
The coupling of liquid chromatography to tandem mass spectrometry (LC-MS/MS) largely overcomes the need for derivatization and provides superior sensitivity and specificity. creative-proteomics.com LC-MS/MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. creative-proteomics.com This technique is used for the quantitative analysis of multiple polyamines and their precursors in various biological samples, including plasma and urine. mdpi.comresearchgate.net For instance, an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed to determine fourteen analytes in the polyamine metabolite profile of cancer patients. mdpi.com The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. creative-proteomics.commdpi.com
| Method | Derivatization Agent | Detection | Analytes Measured (including) | Matrix | Reference |
|---|---|---|---|---|---|
| RP-HPLC | ortho-phthaldialdehyde (OPA) | Fluorescence | L-arginine, Spermidine, Spermine, Putrescine | Human Urine | nih.gov |
| RP-HPLC | Benzoyl chloride | UV (229 nm) | Putrescine, Cadaverine, Spermidine | Standard Solutions | scirp.org |
| UHPLC-MS/MS | None (Direct Detection) | Mass Spectrometry (MRM) | Spermidine, Spermine, L-arginine, Putrescine | Human Plasma & Urine | mdpi.com |
| HPLC-MS/MS | None (Direct Detection) | Mass Spectrometry (MRM) | Histamine, Cadaverine, Spermine, Spermidine | Surface Water | pjoes.com |
Isotopic Tracing and Flux Analysis
Isotopic tracing, or metabolic flux analysis, is a powerful methodology used to delineate metabolic pathways and quantify the rate at which metabolites flow through them. This is achieved by introducing stable isotope-labeled substrates into a biological system and tracking the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR.
Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) is a widely used technique in proteomics, but it is also applied in metabolomics. rupress.org For example, cells can be cultured in media containing L-arginine labeled with heavy isotopes (e.g., ¹³C₆, ¹⁵N₄-arginine) to trace its conversion into polyamines. nih.govrupress.org One study used [¹³C₆,¹⁵N₄]-arginine to demonstrate that in leukemia stem cells, arginine is metabolized into putrescine and spermidine. nih.gov This provides direct evidence of the metabolic pathway's activity.
These tracing experiments are crucial for understanding how different metabolic pathways contribute to the polyamine pool. For instance, isotopic tracer analyses have shown that glutamine is a principal carbon source for the biosynthesis of polyamines in activated T cells. jci.org Similarly, studies of the gut microbiome have used [U-¹³C]-labeled inulin (B196767) to reveal that the arginine-agmatine-spermidine pathway contributes to spermidine biosynthesis in addition to the canonical pathway. researchgate.net These studies highlight the dynamic nature of polyamine metabolism and the ability of cells to utilize different substrates based on their metabolic state or environment.
| Isotopic Tracer | Analytical Technique | Biological System | Key Finding | Reference |
|---|---|---|---|---|
| [¹³C₆,¹⁵N₄]-Arginine | Mass Spectrometry | Leukemia Stem Cells | Demonstrated that arginine is metabolized into putrescine and spermidine, supporting cell survival. | nih.gov |
| ¹³C₆¹⁵N₄-L-arginine (SILAC) | Mass Spectrometry | Human Cell Culture (HCT 116) | Used to quantify changes in the acetylproteome in response to spermidine treatment. | rupress.org |
| [U-¹³C]-Inulin | LC-High Resolution MS | Human and Mouse Fecal Microbiome | Showed that the arginine-agmatine-spermidine pathway contributes to spermidine biosynthesis in the gut microbiome. | researchgate.net |
| Not specified (Glutamine tracer) | Isotopic Tracer Analysis | Effector CD8+ T Cells | Revealed that glutamine is the principal carbon source for the biosynthesis of polyamines during T cell activation. | jci.org |
Supramolecular Sensing Systems for Polyamine Detection
Supramolecular sensing represents an emerging and innovative approach for the detection of polyamines. encyclopedia.pubnih.gov These systems are based on the principles of host-guest chemistry, where a synthetic host molecule is designed to selectively bind to a target guest molecule—in this case, a polyamine. encyclopedia.pubmdpi.com The binding event is then translated into a measurable signal, typically a change in fluorescence or color. rsc.orgrsc.org
A common strategy involves a three-component system: a macrocyclic host, a fluorescent dye (reporter), and the polyamine analyte. mdpi.comresearchgate.net Water-soluble macrocycles like cucurbit[n]urils (CB[n]) and cyclodextrins (CDs) are popular choices for hosts due to their ability to form stable complexes with polyamines. encyclopedia.pubmdpi.com The sensing mechanism is often based on competitive displacement. Initially, the fluorescent dye is bound within the host's cavity, resulting in a specific fluorescence state (either quenched or enhanced). encyclopedia.pub When polyamines, which have a high affinity for the host, are introduced, they displace the dye from the cavity. encyclopedia.pubmdpi.com This displacement leads to a "turn-on" or "turn-off" fluorescence response, which can be correlated to the polyamine concentration. encyclopedia.pub
These sensing systems offer several advantages, including high sensitivity, rapid response times, and the potential for visual detection. rsc.orgplos.org Researchers have developed various supramolecular assemblies with detection limits for spermine and spermidine in the nanomolar to micromolar range. nih.govrsc.org While these systems are typically developed for common polyamines like spermine and spermidine, the underlying principles of host-guest recognition based on charge and size could be adapted for the specific detection of this compound.
| Sensing System Components | Mechanism | Detected Analytes | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Pyrene derivative, γ-CD, and CB oup.com | Competitive Complexation / Fluorescence Switching | Urinary Polyamines | Not specified | rsc.org |
| Perylene diimides and CB oup.com | Competitive Displacement / Fluorescence Quenching | Spermine | ~10 nM | mdpi.com |
| TPE derivative, CB aging-us.comOH, HAp Nanoparticles | Competitive Displacement / Emission Quenching | Spermine, Spermidine | 1.4 x 10⁻⁸ M (Spermine), 3.6 x 10⁻⁸ M (Spermidine) | nih.govmdpi.com |
| Ciprofloxacin-Tb³⁺ Complex | Competitive Interaction / Fluorescence Quenching | Spermine | 0.17 µM | plos.org |
| Graphene Quantum Dots, Red Dye (BPBP), CB oup.com | Affinity-Driven Guest Exchange / FRET | Spermine, Spermidine | 0.1 ppb (Spermine), 0.9 ppb (Spermidine) | rsc.org |
Future Directions and Emerging Research Perspectives
Comprehensive Elucidation of L-Arginyl-3,4-Spermidine's Unique Biosynthetic Pathway
A foundational aspect of future research is to recognize that this compound does not have a known natural biosynthetic pathway. It is a synthetic molecule, first generated via solid-phase combinatorial chemistry. nih.govresearchgate.net The documented synthesis involves using a (1N-Dde-8N-Mmt-spermidine-4-yl)-carbonyl Wang polystyrene resin, followed by a series of protection, deprotection, and coupling steps with a protected arginine derivative (Fmoc-Arg(Boc)2-OH) to create the final conjugate. nih.gov
The key future direction in this area is twofold:
Optimization of Chemical Synthesis: Further refinement of the solid-phase or solution-phase synthesis methods could lead to higher yields, improved purity, and lower production costs, which are essential for large-scale studies and potential therapeutic development.
Exploration of Biocatalytic Synthesis: A forward-looking research goal would be to investigate the possibility of enzymatic or microbial production. While no natural enzymes are known to create this specific bond, research could explore the potential of engineered enzymes or microbial systems. For context, natural spermidine (B129725) biosynthesis involves enzymes like spermidine synthase, which transfers an aminopropyl group to putrescine. google.com Future work could investigate if enzymes with relaxed substrate specificity, or engineered variants thereof, could be developed to catalyze the conjugation of arginine to a spermidine backbone, creating a novel "biosynthetic" route. This could offer a more sustainable and potentially stereospecific production method compared to purely chemical synthesis.
Identification of Specific Molecular Targets and Binding Partners
The mechanism of action for this compound remains a critical knowledge gap, with studies indicating its protective effects are achieved through a currently undefined mechanism. researchgate.net Research shows it mitigates cell death in models of excitotoxicity mediated by glutamate (B1630785), NMDA, and AMPA, and also protects against free-radical mediated injury. nih.gov However, it does not appear to function as a simple glutamate receptor antagonist or a direct inhibitor of nitric oxide synthase, suggesting a more complex or novel mode of action. nih.gov
Future research must focus on identifying its direct molecular targets and binding partners. Key strategies include:
Affinity-Based Proteomics: Using an immobilized form of this compound as bait to pull down interacting proteins from brain tissue lysates. Subsequent identification of these proteins via mass spectrometry could reveal direct binding partners.
Hypothesis-Driven Target Evaluation: Based on the known functions of its components, arginine and spermidine, specific targets can be investigated. Spermidine is known to modulate various processes, including autophagy, mitochondrial function, and ion channel activity. wikipedia.orgtandfonline.com this compound could potentially interact with ion channels, enzymes involved in oxidative stress pathways, or proteins that regulate autophagy.
Investigating the Polyamine Transport System (PTS): The PTS is responsible for the uptake of polyamines and their conjugates into cells. researchgate.netmdpi.com While the PTS is a target for cellular entry, its components could also be considered crucial binding partners that regulate the compound's bioavailability and intracellular concentration. researchgate.netnih.gov Understanding the interaction with specific PTS proteins is essential.
Advanced Computational Modeling and Bioinformatics for Mechanism Prediction
To complement experimental approaches, advanced computational methods offer a powerful, predictive path to understanding the function of this compound. This is a significant future direction as no specific computational studies on this molecule have been published.
Emerging research should leverage the following computational tools:
Molecular Docking and Dynamics: Performing docking simulations of this compound against libraries of protein structures, particularly those of ion channels, G-protein coupled receptors, and enzymes implicated in neurodegeneration. This can predict potential binding sites and affinities. Subsequent molecular dynamics simulations can then model the stability of these interactions over time, providing insight into the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR): Experimental studies have already begun to establish a structure-activity relationship for this compound analogs, showing that a positive charge and the L-configuration of the amino acid are crucial for activity. researchgate.net Computational QSAR modeling can expand on this by correlating a wider range of structural modifications with neuroprotective efficacy, helping to design more potent and specific analogs.
Pharmacophore Modeling and Virtual Screening: Developing a 3D pharmacophore model based on the known structural requirements of this compound. This model can then be used to virtually screen large databases of existing compounds to identify other molecules that may share a similar mechanism of action or to guide the design of novel derivatives.
Comparative Analysis of Arginine-Polyamine Conjugates Across Biological Systems
The unique neuroprotective profile of this compound can be better understood through comparative analysis with other polyamine conjugates. Research has shown that its structure is finely tuned for its activity. researchgate.net Future studies should systematically compare it against a matrix of related compounds to delineate the precise role of each structural component.
Key comparisons for future research include:
Analog Structure-Activity Relationship: A comprehensive analysis based on the initial findings that minor alterations to either the arginine or spermidine moieties significantly reduce neuroprotective efficacy. researchgate.net This involves synthesizing and testing a broader library of analogs to probe the importance of linker length, charge distribution, and stereochemistry.
| Structural Modification of this compound | Impact on Neuroprotective Efficacy | Inference |
| Replacement of L-Arginine (B1665763) with D-Arginine | Attenuated efficacy | The L-configuration of the amino acid is essential for activity. researchgate.net |
| Removal of the positive charge | Attenuated efficacy | A positive charge is required, suggesting ionic interactions are key. researchgate.net |
| Alteration of the terminal arginine moiety | Attenuated efficacy | The specific structure of arginine is critical for the interaction with its target(s). researchgate.net |
| Alteration of the polyamine moiety | Attenuated efficacy | The 3,4-spermidine backbone is specifically required for optimal function. researchgate.net |
Functional Comparisons: Contrasting the neuroprotective actions of this compound with polyamine conjugates designed for other biological purposes. For example, some polyamine conjugates are designed as "Trojan horse" molecules to deliver cytotoxic agents to cancer cells by exploiting their upregulated polyamine transport systems. nih.gov Others are developed as agents for gene delivery, using the cationic nature of the polyamine to condense DNA. wiley.com A comparative analysis would highlight how the specific structure of this compound leads to neuroprotection rather than cytotoxicity or DNA binding.
Development of Novel Research Probes and Tools for In Situ Studies
A significant barrier to understanding the mechanism of this compound is the inability to visualize its journey into and within a cell. A critical future direction is the development of specialized probes for real-time, in situ studies.
The primary goal would be to synthesize a fluorescently-tagged version of this compound. This could be achieved by conjugating a fluorophore (e.g., NBD, BODIPY, or a near-infrared cyanine (B1664457) dye) to a position on the molecule that does not interfere with its biological activity, as determined by the structure-activity relationship studies. nih.govresearchgate.netwiley.comrsc.org
Such a probe would enable researchers to:
Visualize Cellular Uptake: Confirm and quantify the uptake of the compound into neurons, likely via the polyamine transport system.
Determine Subcellular Localization: Identify where the compound accumulates within the cell (e.g., cytosol, mitochondria, nucleus). This information would provide strong clues about its molecular targets. For instance, accumulation in mitochondria would suggest an effect on cellular respiration or apoptosis signaling.
Study Target Engagement: Use advanced microscopy techniques like Fluorescence Resonance Energy Transfer (FRET) to study the direct interaction of the tagged probe with potential binding partners in a living cell.
Track Pharmacokinetics: In animal models, a near-infrared fluorescent probe could allow for non-invasive imaging to track the compound's distribution, accumulation in the brain, and clearance. rsc.org
The creation of these tools is an essential next step to move from observing what the compound does to understanding how and where it does it.
Q & A
Basic Research Questions
Q. What experimental models are most validated for studying the neuroprotective mechanisms of l-Arginyl-3,4-spermidine?
- Methodological Answer :
- In vitro models : Use organotypic hippocampal slice cultures (OHSCs) to simulate neurodegeneration. Synaptic transmission integrity can be monitored via electrophysiological recordings (e.g., field excitatory postsynaptic potentials) to ensure neuroprotection without functional suppression .
- In vivo models : Transient global ischemia in rodents (e.g., 4-vessel occlusion) is validated for assessing neuroprotection. Histological analysis (e.g., Fluoro-Jade staining) quantifies neuronal survival post-treatment .
- Key validation : Cross-correlate results with transcriptomic data (e.g., high-density oligonucleotide arrays) to confirm gene expression patterns linked to neuroprotection .
Q. How does this compound modulate synaptic activity while exerting neuroprotection?
- Methodological Answer :
- Conduct paired-pulse facilitation (PPF) assays in OHSCs to evaluate presynaptic vesicle release dynamics.
- Use whole-cell patch-clamp recordings to measure postsynaptic currents (e.g., NMDA receptor-mediated currents) under treatment conditions.
- Critical finding : this compound preserves synaptic transmission even at neuroprotective concentrations (10–50 µM), distinguishing it from other polyamine analogs .
Advanced Research Questions
Q. What experimental design considerations are critical for translating in vitro neuroprotection findings of this compound to in vivo models?
- Methodological Answer :
- Dose optimization : Perform pharmacokinetic profiling (e.g., LC-MS/MS) to determine blood-brain barrier penetration and tissue bioavailability.
- Temporal specificity : Administer the compound at staggered time points post-ischemia (e.g., 0–6 hours) to identify therapeutic windows.
- Control for confounding factors : Use sham-operated animals and vehicle controls to isolate compound-specific effects. Reference studies by Morrison et al. (2002) for ischemia-reperfusion protocols .
Q. How can contradictions in neuroprotective efficacy across different models be resolved?
- Methodological Answer :
- Data normalization : Apply robust multi-array average (RMA) algorithms to standardize transcriptomic data, minimizing batch effects and platform-specific biases .
- Meta-analysis : Aggregate results from OHSCs, primary neuronal cultures, and in vivo ischemia models using fixed/random-effects models to identify consensus pathways (e.g., mTOR or BDNF signaling).
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to silence candidate genes (e.g., Bcl-2 or Caspase-3) in discordant models to test necessity/sufficiency .
Q. What methodologies are recommended for assessing the compound’s impact on glial reactivity in neuroinflammatory contexts?
- Methodological Answer :
- Co-culture systems : Combine cortical neurons with astrocytes/microglia in transwell setups to isolate glial-specific responses.
- Biomarker quantification : Use ELISA or multiplex assays to measure pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory markers (e.g., IL-10) .
- Morphometric analysis : Apply confocal microscopy to quantify astrocyte hypertrophy (GFAP staining) or microglial activation (Iba1 staining) in treated vs. untreated ischemic models .
Methodological Resources
- Experimental Protocols : Morrison et al. (2002) provide detailed ischemia-reperfusion and OHSC protocols .
- Data Analysis : Irizarry et al. (2003) outline normalization strategies for high-throughput genomic data .
- Ethical Compliance : Follow institutional guidelines for in vivo studies, including approval by animal ethics committees (e.g., ARRIVE 2.0 standards) .
Note: Avoid reliance on non-peer-reviewed sources (e.g., commercial databases). Prioritize studies indexed in PubMed or Web of Science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
